molecular formula C10H7BrN2O2 B2617066 2-Amino-6-bromoquinoline-3-carboxylic acid CAS No. 1785089-94-2

2-Amino-6-bromoquinoline-3-carboxylic acid

Cat. No.: B2617066
CAS No.: 1785089-94-2
M. Wt: 267.082
InChI Key: HJZQAVNPDAQMBD-UHFFFAOYSA-N
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Description

2-Amino-6-bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a carboxylic acid group at the third position of the quinoline ring The molecular formula of this compound is C10H7BrN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 2-Aminoquinoline-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with higher oxidation states.

    Reduction: The compound can be reduced to form this compound derivatives with lower oxidation states.

    Substitution: The bromine atom at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.

    Reduction: Reduced quinoline derivatives with amine or alcohol functional groups.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-6-bromoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

    2-Aminoquinoline-3-carboxylic acid: Lacks the bromine atom at the sixth position.

    6-Bromoquinoline-3-carboxylic acid: Lacks the amino group at the second position.

    2-Amino-6-chloroquinoline-3-carboxylic acid: Contains a chlorine atom instead of a bromine atom at the sixth position.

Uniqueness: 2-Amino-6-bromoquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a bromine atom on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

2-amino-6-bromoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZQAVNPDAQMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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